
3-Bromo-N-(3-bromophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-N-(3-bromophenyl)propanamide: is an organic compound with the molecular formula C9H9Br2NO. It is a brominated derivative of propanamide, featuring two bromine atoms attached to the phenyl and propanamide moieties. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination of Propanamide: One common method involves the bromination of propanamide using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide.
Amination of 3-Bromopropanoic Acid: Another route involves the amination of 3-bromopropanoic acid with 3-bromoaniline under acidic or basic conditions.
Industrial Production Methods: Industrial production methods for 3-Bromo-N-(3-bromophenyl)propanamide typically involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3-Bromo-N-(3-bromophenyl)propanamide can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form amines or alcohols depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and ethers depending on the nucleophile used.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include primary amines and alcohols.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-N-(3-bromophenyl)propanamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its brominated structure makes it a valuable building block for further functionalization .
Biology and Medicine: In biological research, this compound is used to study the effects of brominated amides on cellular processes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with unique properties .
Mécanisme D'action
The mechanism of action of 3-Bromo-N-(3-bromophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds:
3-Bromo-N-(4-bromophenyl)propanamide: This compound is structurally similar but has the bromine atom on the para position of the phenyl ring.
3-Bromo-N-(3-fluorophenyl)propanamide: This compound features a fluorine atom instead of a bromine atom on the phenyl ring, leading to different reactivity and properties.
Uniqueness: 3-Bromo-N-(3-bromophenyl)propanamide is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a versatile intermediate for various chemical transformations. Its specific substitution pattern also influences its physical and chemical properties, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C9H9Br2NO |
|---|---|
Poids moléculaire |
306.98 g/mol |
Nom IUPAC |
3-bromo-N-(3-bromophenyl)propanamide |
InChI |
InChI=1S/C9H9Br2NO/c10-5-4-9(13)12-8-3-1-2-7(11)6-8/h1-3,6H,4-5H2,(H,12,13) |
Clé InChI |
JHGJFJRZKSTSTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)NC(=O)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


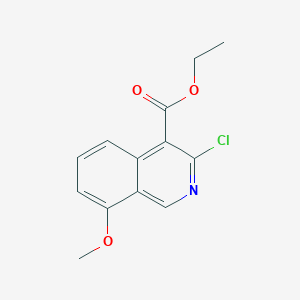
![6-Methoxy-3,7-dimethylbenzo[c]isoxazole](/img/structure/B13672409.png)
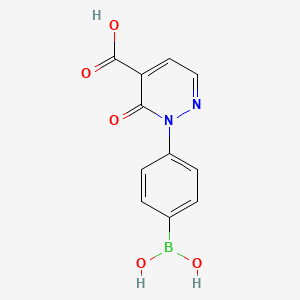

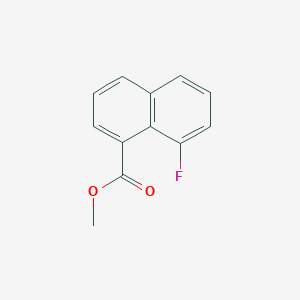

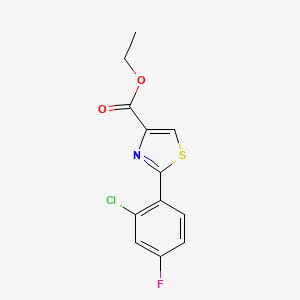
![3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B13672450.png)
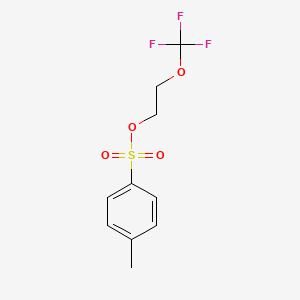
![4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13672454.png)
![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B13672464.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13672484.png)
